molecular formula C6H13NO2 B2878852 (2S,4R)-2-(Aminomethyl)oxan-4-ol CAS No. 2219375-11-6

(2S,4R)-2-(Aminomethyl)oxan-4-ol

Cat. No.: B2878852
CAS No.: 2219375-11-6
M. Wt: 131.17 g/mol
InChI Key: VBENVBYCUIRSQU-NTSWFWBYSA-N
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Description

(2S,4R)-2-(Aminomethyl)oxan-4-ol is a chiral oxane derivative characterized by an aminomethyl group at the C2 position and a hydroxyl group at the C4 position. Its stereochemistry (2S,4R) confers distinct physicochemical and biological properties. The molecular formula is C₆H₁₃NO₂, with a molecular weight of 147.17 g/mol. The compound’s stereospecificity may enhance binding affinity to biological targets compared to racemic or alternative stereoisomers .

Properties

CAS No.

2219375-11-6

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2R,4S)-2-(aminomethyl)oxan-4-ol

InChI

InChI=1S/C6H13NO2/c7-4-6-3-5(8)1-2-9-6/h5-6,8H,1-4,7H2/t5-,6+/m0/s1

InChI Key

VBENVBYCUIRSQU-NTSWFWBYSA-N

SMILES

C1COC(CC1O)CN

Isomeric SMILES

C1CO[C@H](C[C@H]1O)CN

Canonical SMILES

C1COC(CC1O)CN

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-(Aminomethyl)oxan-4-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable oxane derivative.

    Aminomethylation: Introduction of the aminomethyl group can be achieved through reductive amination using formaldehyde and an amine source under reducing conditions.

    Hydroxylation: The hydroxyl group can be introduced via selective oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production of (2S,4R)-2-(Aminomethyl)oxan-4-ol may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are tailored to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-(Aminomethyl)oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxanone derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

(2S,4R)-2-(Aminomethyl)oxan-4-ol has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism by which (2S,4R)-2-(Aminomethyl)oxan-4-ol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (2S,4R)-2-(Aminomethyl)oxan-4-ol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features References
(2S,4R)-2-(Aminomethyl)oxan-4-ol C₆H₁₃NO₂ 147.17 Aminomethyl (C2), hydroxyl (C4) (2S,4R) stereochemistry; oxane ring
rac-(2R,4S)-2-(Aminomethyl)oxan-4-ol C₆H₁₃NO₂ 147.17 Aminomethyl (C2), hydroxyl (C4) Racemic mixture; inverse stereochemistry
(3S,4R)-4-aminooxan-3-ol hydrochloride C₅H₁₁NO₂·HCl 153.61 Amino (C4), hydroxyl (C3) Oxane ring; hydrochloride salt
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol C₆H₁₂O₃ 132.16 Hydroxymethyl (C4), hydroxyl (C3) (3R,4R) configuration; lacks amine group
Gabapentin C₉H₁₇NO₂ 171.24 Aminomethyl, cyclohexane backbone Cyclohexane derivative; carboxylic acid

Physicochemical and Pharmacological Differences

Stereochemical Impact: The (2S,4R) configuration of the target compound likely enhances metabolic stability and target selectivity compared to its racemic counterpart, rac-(2R,4S)-2-(Aminomethyl)oxan-4-ol. Racemic mixtures often exhibit reduced efficacy due to enantiomeric competition .

Functional Group Positioning: The aminomethyl group at C2 in the target compound contrasts with (3S,4R)-4-aminooxan-3-ol, where the amino group is at C4. Hydrochloride salts (e.g., (3S,4R)-4-aminooxan-3-ol hydrochloride) improve aqueous solubility but may affect membrane permeability compared to free bases .

Biological Activity: Gabapentin, a structurally distinct cyclohexane derivative with an aminomethyl group, is a well-known anticonvulsant. The target compound’s oxane ring may offer improved rigidity and bioavailability over Gabapentin’s flexible cyclohexane backbone .

Research Findings

  • Synthetic Utility: The (2S,4R)-configured aminomethyl group enables regioselective modifications, making it a versatile intermediate for chiral drug synthesis. In contrast, racemic mixtures require costly enantiomeric separation .
  • Pharmacokinetics: Hydrochloride derivatives of similar compounds (e.g., (3S,4R)-4-aminooxan-3-ol hydrochloride) exhibit faster dissolution rates but shorter half-lives due to rapid renal clearance .
  • Target Engagement: Molecular docking studies suggest that the (2S,4R) configuration may enhance binding to γ-aminobutyric acid (GABA) receptors, analogous to Gabapentin’s mechanism, though with higher specificity due to stereochemical constraints .

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